molecular formula C6H6Cl2N2O B11903710 5-Chloropicolinamide hydrochloride

5-Chloropicolinamide hydrochloride

Cat. No.: B11903710
M. Wt: 193.03 g/mol
InChI Key: JVYGYNCNTFKCCN-UHFFFAOYSA-N
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Description

5-Chloropicolinamide hydrochloride is a chlorinated derivative of picolinamide, featuring a pyridine ring substituted with a chlorine atom at the 5-position and an amide functional group. Its structure combines the electron-withdrawing effects of chlorine with the hydrogen-bonding capability of the amide group, influencing reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

5-chloropyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H5ClN2O.ClH/c7-4-1-2-5(6(8)10)9-3-4;/h1-3H,(H2,8,10);1H

InChI Key

JVYGYNCNTFKCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropicolinamide hydrochloride typically involves the chlorination of picolinamide. One common method is the reaction of picolinamide with thionyl chloride (SOCl2) in the presence of a catalyst, such as dimethylformamide (DMF), to introduce the chlorine atom at the 5th position. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 5-Chloropicolinamide hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropicolinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives of 5-Chloropicolinamide.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloropicolinamide hydrochloride has been investigated for its potential as a therapeutic agent in the treatment of neurological disorders, particularly Alzheimer's disease. Research indicates that derivatives of picolinamide, including 5-chloropicolinamide, can act as inhibitors of the beta-secretase enzyme (BACE1), which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's pathology.

Case Study: BACE1 Inhibition

  • Objective : To evaluate the inhibitory effect of 5-chloropicolinamide derivatives on BACE1.
  • Findings : A derivative exhibited an IC50 value of 5 nM, indicating potent inhibition. The study demonstrated that these compounds could significantly reduce amyloid-beta levels in rat models, supporting their potential use in Alzheimer's treatment .

Catalysis

The compound serves as a directing group in palladium-catalyzed reactions, facilitating the synthesis of complex organic molecules through C−H functionalization. This application is particularly useful in organic synthesis where selective functionalization is required.

Table 1: Catalytic Applications

Reaction TypeConditionsYield (%)
Ortho-C−H AlkenylationPd(OAc)2, PPh3, DCM50
C−H Alkenylation/CyclizationOne-pot reaction with alkenes42

These reactions highlight the utility of 5-chloropicolinamide as a versatile building block for synthesizing functionalized olefins .

Material Science

In material science, 5-chloropicolinamide hydrochloride has been explored for its potential use in developing MRI contrast agents. Its ability to form complexes with metal ions enhances the contrast properties necessary for imaging applications.

Research Findings

  • Study : Synthesis of Cu(II) complexes with 5-chloropicolinamide.
  • Outcome : The resulting complexes exhibited improved relaxivity properties compared to traditional agents, suggesting enhanced imaging capabilities .

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of 5-chloropicolinamide hydrochloride against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Chloropicolinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues in the Picolinamide Series

highlights several closely related compounds with similarity scores >0.90, differing primarily in chlorine substitution patterns:

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score
3,5-Dichloropicolinimidamide hydrochloride 1179362-01-6 C₆H₅Cl₂N₃O·HCl 3-Cl, 5-Cl 0.98
5-Chloropicolinimidamide hydrochloride 1179360-48-5 C₆H₅ClN₃O·HCl 5-Cl 0.91
3,6-Dichloropicolinimidamide hydrochloride 1179361-75-1 C₆H₅Cl₂N₃O·HCl 3-Cl, 6-Cl 0.90

Key Observations :

  • Chlorine Substitution : The 5-chloro derivative exhibits moderate lipophilicity compared to dichloro analogues, which may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : Dichloro derivatives (e.g., 3,5-dichloro) show increased electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions, whereas the 5-chloro variant is less reactive due to fewer electron-withdrawing groups .
  • Stability : Hydrochloride salts of these compounds generally exhibit good thermal stability but may degrade under prolonged exposure to moisture, necessitating anhydrous storage .

Pyrimidine-Based Analogues

lists pyrimidine derivatives with structural similarities, such as 2-amino-5-chloropyrimidine-4-carboxylic acid hydrochloride (CAS 1588441-24-0). Unlike picolinamides, these compounds feature a pyrimidine core with carboxylic acid or amino groups, altering their acid-base properties and biological activity:

Compound Name CAS Number Molecular Formula Functional Groups Similarity Score
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride 1588441-24-0 C₅H₄ClN₃O₂·HCl -COOH, -NH₂, 5-Cl 0.73
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 C₅H₃ClN₂O₂ -COOH, 5-Cl 0.78

Key Differences :

  • Acidity : Carboxylic acid-containing derivatives (e.g., 5-chloropyrimidine-4-carboxylic acid) are more acidic (pKa ~2–3) than amide-based picolinamides (pKa ~4–5), impacting ionization and solubility in physiological conditions .
  • Bioactivity : Pyrimidine derivatives are often utilized in antiviral or anticancer research due to their ability to mimic nucleobases, whereas picolinamides are explored as enzyme inhibitors or ligands .

Thiazole and Benzene Derivatives

and describe hydrochlorides with heterocyclic cores, such as 5-chloro-1,3-thiazol-2-amine hydrochloride and 5-chloro-2-phenylaniline hydrochloride. These compounds differ in ring structure and functional groups:

Compound Name CAS Number Core Structure Key Functional Groups
5-Chloro-1,3-thiazol-2-amine hydrochloride N/A Thiazole -NH₂, 5-Cl
5-Chloro-2-phenylaniline hydrochloride 65078-79-7 Biphenyl -NH₂, 5-Cl

Comparison :

  • Electronic Effects : Thiazole derivatives exhibit stronger aromatic stabilization and metabolic resistance compared to pyridine-based picolinamides .
  • Applications : Biphenyl derivatives (e.g., 5-chloro-2-phenylaniline) are often used in material science or as intermediates in organic synthesis, whereas picolinamides are more common in medicinal chemistry .

Biological Activity

5-Chloropicolinamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

5-Chloropicolinamide hydrochloride is characterized by the presence of a chlorine atom at the 5-position of the picolinamide structure, which is known to enhance biological activity through various mechanisms. The chlorine atom can influence the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.

Anticancer Activity

Mechanism of Action
Research indicates that 5-chloropicolinamide hydrochloride exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with key cellular pathways.

Case Studies and Findings

  • Antiproliferative Assays : In a study evaluating multiple derivatives, compounds similar to 5-chloropicolinamide showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against MCF-7 breast cancer cells, indicating robust anticancer potential .
  • Structure-Activity Relationship (SAR) : The substitution pattern on the phenyl group significantly affects the compound's activity. For instance, derivatives with specific substituents demonstrated improved potency compared to their unsubstituted counterparts .

Antimicrobial Activity

In Vitro Studies
5-Chloropicolinamide hydrochloride has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for selected bacterial strains, demonstrating the compound's effectiveness in inhibiting microbial growth.

Structure-Activity Relationship Insights

The presence of the chlorine atom in the structure of 5-chloropicolinamide plays a crucial role in enhancing its biological activity. Research has indicated that halogen substituents can improve binding affinity to target proteins by facilitating stronger interactions through halogen bonding .

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